tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
2-Azabicyclo[221]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-, is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to introduce the benzimidazole and bromo groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzimidazoles or other derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the bicyclic core and the presence of the bromo and benzimidazole groups. Similar compounds include other bicyclic amines and benzimidazoles, but the exact substitution pattern and stereochemistry set this compound apart.
List of Similar Compounds
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives
Benzimidazole derivatives
Other brominated organic compounds
Properties
Molecular Formula |
C18H22BrN3O2 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
tert-butyl (1S,3S,4R)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-12-6-4-10(8-12)15(22)16-20-13-7-5-11(19)9-14(13)21-16/h5,7,9-10,12,15H,4,6,8H2,1-3H3,(H,20,21)/t10-,12+,15+/m1/s1 |
InChI Key |
IODPTNKFQCJTSI-GMXABZIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1C3=NC4=C(N3)C=C(C=C4)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C3=NC4=C(N3)C=C(C=C4)Br |
Origin of Product |
United States |
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